molecular formula C10H15N3OS B12478695 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine

Cat. No.: B12478695
M. Wt: 225.31 g/mol
InChI Key: DBCDPMLNMVODBL-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine is a chemical compound characterized by the presence of a morpholine ring attached to a pyrimidine ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in the binding process, enhancing the compound’s affinity for its targets. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline
  • 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

Uniqueness

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanylmorpholine

InChI

InChI=1S/C10H15N3OS/c1-8-7-9(2)12-10(11-8)15-13-3-5-14-6-4-13/h7H,3-6H2,1-2H3

InChI Key

DBCDPMLNMVODBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SN2CCOCC2)C

Origin of Product

United States

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